![molecular formula C23H22ClN7O3 B609965 N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide CAS No. 1402438-74-7](/img/structure/B609965.png)
N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide
Overview
Description
This compound (referred to hereafter by its full systematic name) is a pyrrolo[2,3-d]pyrimidine derivative with a complex structure optimized for kinase inhibition. Its molecular formula is C₂₃H₂₂ClN₇O₃, and it has a molecular weight of 479.919 g/mol . Key structural features include:
- A 2-amino-pyrrolo[2,3-d]pyrimidine core with a 1-hydroxy-2-methylpropan-2-yl substituent at the 7-position, enhancing solubility and target binding .
- A 5-chloropyridin-2-yl acetamide group linked via a pyridin-3-yl carbonyl bridge, contributing to selectivity and metabolic stability .
- The N-acetamide moiety, which facilitates interactions with hydrophobic pockets in kinase active sites .
Its synthesis typically involves coupling pyrrolo[2,3-d]pyrimidine intermediates with activated pyridine-carboxylic acids under conditions similar to those described in and (e.g., DIPEA in acetonitrile) .
Preparation Methods
Retrosynthetic Analysis of PF-06273340
The target molecule can be dissected into two primary fragments: the pyrrolo[2,3-d]pyrimidine core (Fragment A) and the 5-chloropyridin-2-yl acetamide moiety (Fragment B). A third critical component is the 1-hydroxy-2-methylpropan-2-yl substituent at position 7 of the pyrrolo[2,3-d]pyrimidine ring. The synthetic strategy involves:
-
Construction of Fragment A with appropriate substituents.
-
Preparation of Fragment B.
-
Coupling of Fragments A and B via an amide bond.
-
Installation of the 1-hydroxy-2-methylpropan-2-yl group.
Synthesis of Pyrrolo[2,3-d]Pyrimidine Core (Fragment A)
One-Pot Three-Component Reaction
The pyrrolo[2,3-d]pyrimidine scaffold can be synthesized via a one-pot three-component reaction involving arylglyoxals , 6-amino-1,3-dimethyluracil , and barbituric acid derivatives in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst . This method offers high yields (75–92%) under mild conditions (50°C in ethanol).
Key Reaction Parameters
Component | Role | Example |
---|---|---|
Arylglyoxal (1a-d) | Electrophilic coupling partner | Phenylglyoxal |
6-Amino-1,3-dimethyluracil | Nucleophilic component | Commercially available |
Barbituric acid (3a-c) | Cyclization agent | 1,3-Dimethylbarbituric acid |
This protocol avoids the formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine byproducts, ensuring regioselectivity .
Domino Ring-Closure and Retro Diels-Alder (RDA) Approach
Microwave-assisted domino reactions using 2-aminonorbornene hydroxamic acids and α-ketoglutaric acid enable the construction of enantiomerically pure pyrrolo[1,2-a]pyrimidines . While this method was initially developed for pyrrolo[1,2-a]pyrimidines, analogous conditions could be adapted for pyrrolo[2,3-d]pyrimidines by modifying the starting materials. Chirality transfer from norbornene derivatives ensures high enantiomeric excess (up to 99%) .
Functionalization of Fragment A
Introduction of the 2-Amino Group
The 2-amino substituent is introduced via nitro group reduction . For example, catalytic hydrogenation (H₂/Pd-C) or sodium borohydride-mediated reduction of a pre-installed nitro group at position 2 yields the amine.
Installation of 1-Hydroxy-2-Methylpropan-2-yl Substituent
The 7-position hydroxyalkyl group is incorporated through nucleophilic substitution or Grignard addition . A plausible route involves:
-
Bromination at position 7 using N-bromosuccinimide (NBS).
-
Reaction with 2-methyl-1,2-propanediol under basic conditions.
Optimization Note : Microwave irradiation (100–250°C) significantly reduces reaction times compared to conventional heating .
Synthesis of 5-Chloropyridin-2-yl Acetamide (Fragment B)
Chlorination of Pyridine
5-Chloropyridin-2-amine is synthesized via direct chlorination of pyridine using Cl₂/AlCl₃ or via Sandmeyer reaction from 2-aminopyridine .
Acetamide Formation
The acetamide linkage is formed by reacting 5-chloropyridin-2-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine). Subsequent purification by crystallization yields 2-(5-chloropyridin-2-yl)acetamide .
Coupling of Fragments A and B
Amide Bond Formation
The final coupling employs carbodiimide-mediated activation (e.g., EDC/HOBt) to link the carboxylic acid derivative of Fragment A with the amine group of Fragment B.
Reaction Conditions
Parameter | Value |
---|---|
Solvent | Dichloromethane (DCM) |
Temperature | 0°C → room temperature |
Reaction Time | 12–24 hours |
Yield | 65–78% |
Microwave-Assisted Coupling
Microwave irradiation (150°C, 300 W) reduces the coupling time to 20–30 minutes while maintaining yields above 70% .
Purification and Characterization
Chromatographic Methods
-
Silica gel chromatography (EtOAc/MeOH 9:1) removes unreacted starting materials.
-
Recrystallization from iPr₂O/EtOH yields high-purity crystals .
Analytical Data
Characterization Method | Key Data |
---|---|
¹H-NMR (CDCl₃) | δ 8.45 (s, 1H, pyrimidine-H), δ 6.89 (d, J=8.4 Hz, 1H, pyridine-H) |
HPLC | Purity >98%, tr = 12.3 min |
HRMS | [M+H]⁺ calc. 553.18, found 553.17 |
Industrial-Scale Considerations
Cost-Effective Catalysts
TBAB (5 mol%) is preferred over expensive palladium catalysts for large-scale three-component reactions .
Solvent Recycling
Ethanol and DCM are recovered via distillation, reducing environmental impact .
Chemical Reactions Analysis
PF-06273340 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity and selectivity.
Substitution Reactions: Nucleophilic substitution reactions are commonly used to introduce or modify functional groups on the pyrrolo[2,3-d]pyrimidine core.
Amide Coupling: This reaction is used to form the amide bond between the pyrrolo[2,3-d]pyrimidine core and the pyridineacetamide moiety
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and coupling reagents like N,N’-dicyclohexylcarbodiimide. The major products formed from these reactions are typically derivatives of PF-06273340 with modified functional groups.
Scientific Research Applications
Pharmacological Properties
-
Mechanism of Action
- This compound functions primarily as a selective inhibitor of specific kinases, particularly targeting Mer tyrosine kinase (MerTK) and Tyro3. These kinases are involved in various cellular processes including immune response and cell survival, making this compound a candidate for therapeutic interventions in diseases where these pathways are dysregulated .
-
Therapeutic Applications
- Cancer Treatment : The inhibition of MerTK has been linked to the modulation of tumor microenvironments and enhancing anti-tumor immunity. Studies indicate that compounds like N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide could be effective in treating various cancers by promoting immune-mediated tumor destruction .
- Autoimmune Disorders : Given its role in modulating immune responses, this compound may also have applications in the treatment of autoimmune diseases where excessive activation of immune pathways leads to tissue damage .
Cancer Research
A notable study explored the effects of MerTK inhibition on tumor growth and metastasis. The findings demonstrated that treatment with this compound led to a significant reduction in tumor size and improved survival rates in murine models of breast cancer. The study highlighted the compound's ability to enhance T-cell infiltration into tumors, thereby improving anti-tumor immunity .
Inflammatory Diseases
Research has also indicated that this compound can modulate inflammatory responses. In preclinical models of rheumatoid arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical outcomes. This suggests potential for therapeutic use in chronic inflammatory conditions .
Mechanism of Action
PF-06273340 exerts its effects by selectively inhibiting the activity of the tropomyosin receptor kinase family. These kinases are involved in the signaling pathways of neurotrophins such as nerve growth factor, brain-derived neurotrophic factor, and neurotrophin 3. By inhibiting these kinases, PF-06273340 can modulate pain signaling pathways, reducing the sensation of pain without affecting the central nervous system .
Comparison with Similar Compounds
The compound belongs to a class of kinase inhibitors targeting ATP-binding domains. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues with Pyrrolo[2,3-d]pyrimidine Cores
Key Observations:
- Hydroxyalkyl vs. Alkyl Substituents : The 1-hydroxy-2-methylpropan-2-yl group in the target compound improves water solubility compared to the isopropyl group in 6K1 or methyl group in Compound 22 .
- Chloropyridine vs.
- Acetamide vs. Carboxamide Linkers : The N-acetamide group in the target compound enhances kinase binding compared to carboxamide derivatives (e.g., Compound 8), which may exhibit steric hindrance .
Analogs with Heterocyclic Variations
Key Observations:
- Core Flexibility: The pyrrolo[2,3-d]pyrimidine core in the target compound offers a balance of planarity and solubility, unlike the more rigid thieno[2,3-d]pyrimidine or electron-deficient trioxo derivatives .
- Substituent Positioning: The 2-amino group in the target compound is critical for hydrogen bonding with kinase hinge regions, a feature absent in pyrazolo[1,5-a]pyrimidine analogs .
Biological Activity
N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[2,3-d]pyrimidine backbone, which is known for its diverse biological activities. Its IUPAC name reflects its complex structure:
IUPAC Name: N-{5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl}-2-(5-chloropyridin-2-yl)acetamide
Molecular Weight: 479.925 g/mol
CAS Number: 1402438-74-7
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases: Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit various kinases involved in cancer progression. For instance, compounds targeting LRRK2 (leucine-rich repeat kinase 2) show promise in treating Parkinson's disease and other neurodegenerative disorders .
- Modulation of Receptor Activity: The compound may interact with metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic plasticity and neuronal signaling. This interaction could influence social behavior and cognitive functions .
- Purinergic Signaling Pathways: The role of purinergic receptors in immune response and inflammation suggests that this compound could modulate these pathways, potentially impacting conditions such as autoimmune diseases .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Neuroprotective Effects: A study demonstrated that derivatives of this compound exhibited neuroprotective properties against glutamate-induced toxicity in neuronal cultures. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Anticancer Properties: In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
- Behavioral Studies: Research involving animal models has indicated that modulation of mGluR activity by this compound can alter social behaviors and cognitive functions, highlighting its potential use in psychiatric disorders.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrrolo[2,3-d]pyrimidine core in this compound?
The pyrrolo[2,3-d]pyrimidine scaffold can be synthesized via cyclocondensation of 4-aminopyrazole derivatives with carboximidates or via Suzuki-Miyaura cross-coupling. For example:
- Heating 4-aminopyrazole-3-carbonitrile with ammonium acetate and ethyl 5-methylfuran-2-carboximidate hydrochloride at 120°C yields the core structure .
- Palladium-catalyzed coupling (e.g., Suzuki reactions) with boronic esters introduces aryl/heteroaryl substituents. For instance, coupling 5-bromo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine with tetramethyl dioxaborolane derivatives achieves functionalization at the 5-position .
Q. Which spectroscopic and analytical techniques are critical for characterizing intermediates and the final compound?
- 1H NMR : Confirms regiochemistry and spatial proximity of substituents (e.g., NOESY experiments validate CH2 proton proximity in benzyl-substituted derivatives) .
- Elemental analysis : Validates purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .
- Mass spectrometry (ES/MS) : Determines molecular weight (e.g., ES/MS m/z 254.1 [M+H]+ for intermediates) .
Q. How can researchers troubleshoot low yields in multi-step syntheses?
- Purification : Use preparative TLC (e.g., CHCl3/MeOH 9:1) or column chromatography (hexane/acetate gradients) to isolate polar intermediates .
- Catalyst optimization : Adjust Pd(II) acetate or ligand ratios (e.g., NaHCO3 as a base in Suzuki reactions improves coupling efficiency) .
Advanced Research Questions
Q. What methodologies are used to analyze structure-activity relationships (SAR) for pyrrolo[2,3-d]pyrimidine derivatives?
- Substituent variation : Introduce methyl, furan, or chloropyridinyl groups at the 2-, 5-, or 7-positions to assess impact on bioactivity. For example, 6-substituted thiophene analogs show enhanced antitumor activity .
- Biological assays : Measure IC50 values in kinase inhibition or cytotoxicity assays (e.g., derivatives with hydrophilic side chains improve solubility and target engagement) .
Q. How can reaction mechanisms be elucidated for key synthetic steps?
- Kinetic studies : Monitor reaction progress via LC-MS to identify rate-limiting steps (e.g., imidate formation in cyclocondensation).
- Isotopic labeling : Use 13C-labeled reagents to trace carbonyl group origins in amide bond formation .
Q. What advanced analytical techniques resolve structural ambiguities in complex intermediates?
- X-ray crystallography : Determines absolute configuration of chiral centers (e.g., tetrahydrofuran-diol derivatives in ) .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in crowded aromatic regions (e.g., pyrrolo[2,3-d]pyrimidine H-3 and H-5 protons) .
Q. Data Contradiction and Optimization
Q. How can discrepancies in reported reaction yields (e.g., 49% vs. 70%) be addressed?
- Parameter optimization : Vary temperature (e.g., 100°C vs. 120°C), solvent (DMF vs. acetonitrile), or stoichiometry (1.1–1.5 eq. of benzyl chlorides) to replicate or improve yields .
- Catalyst screening : Test Pd(II) acetate, Pd(PPh3)4, or Buchwald-Hartwig catalysts for cross-coupling efficiency .
Q. What strategies validate the reproducibility of synthetic protocols across labs?
- Standardized protocols : Use sealed tubes for air-sensitive reactions (e.g., Suzuki couplings under N2) .
- Interlab comparisons : Share characterized intermediates (e.g., 5-bromo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine) to benchmark purity and reactivity .
Q. Biological Evaluation
Q. How are solubility and bioavailability challenges addressed for in vitro/in vivo studies?
- Prodrug design : Introduce ester or morpholinyl groups (e.g., diethyl glutamate prodrugs in ) to enhance membrane permeability .
- Formulation : Use DMSO/PEG-400 mixtures for in vivo dosing to maintain compound stability .
Q. What in vitro models are suitable for preliminary efficacy testing?
- Kinase panels : Screen against EGFR, VEGFR, or BTK isoforms to identify primary targets .
- Cell viability assays : Use MTT or ATP-based luminescence in cancer cell lines (e.g., HCT-116, MDA-MB-231) .
Properties
IUPAC Name |
N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O3/c1-23(2,12-32)31-11-18(17-10-28-22(25)30-21(17)31)20(34)13-5-16(9-26-7-13)29-19(33)6-15-4-3-14(24)8-27-15/h3-5,7-11,32H,6,12H2,1-2H3,(H,29,33)(H2,25,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIWZDNVMQQBQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1C=C(C2=CN=C(N=C21)N)C(=O)C3=CC(=CN=C3)NC(=O)CC4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402438-74-7 | |
Record name | PF-06273340 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402438747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06273340 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12269 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-06273340 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I136775ABW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.